molecular formula C14H11ClN2O3S B14439384 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine CAS No. 74834-96-1

7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine

Cat. No.: B14439384
CAS No.: 74834-96-1
M. Wt: 322.8 g/mol
InChI Key: CFDKRUNPSRMACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine typically involves the nitration of 7-chloro-3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, derivatives of phenothiazines, including 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine, are studied for their potential pharmacological activities. These compounds have shown promise in modulating biological pathways and are investigated for their therapeutic potential .

Medicine: Phenothiazine derivatives are well-known for their antipsychotic properties. While this compound itself may not be used directly as a drug, its derivatives could be explored for similar therapeutic applications .

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may modulate neurotransmitter receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine stands out due to the presence of the nitro group, which imparts unique reactivity and potential biological activity. The ethoxy group further enhances its solubility and chemical properties, making it a versatile compound for various applications .

Properties

CAS No.

74834-96-1

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

7-chloro-3-ethoxy-1-nitro-10H-phenothiazine

InChI

InChI=1S/C14H11ClN2O3S/c1-2-20-9-6-11(17(18)19)14-13(7-9)21-12-5-8(15)3-4-10(12)16-14/h3-7,16H,2H2,1H3

InChI Key

CFDKRUNPSRMACZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.